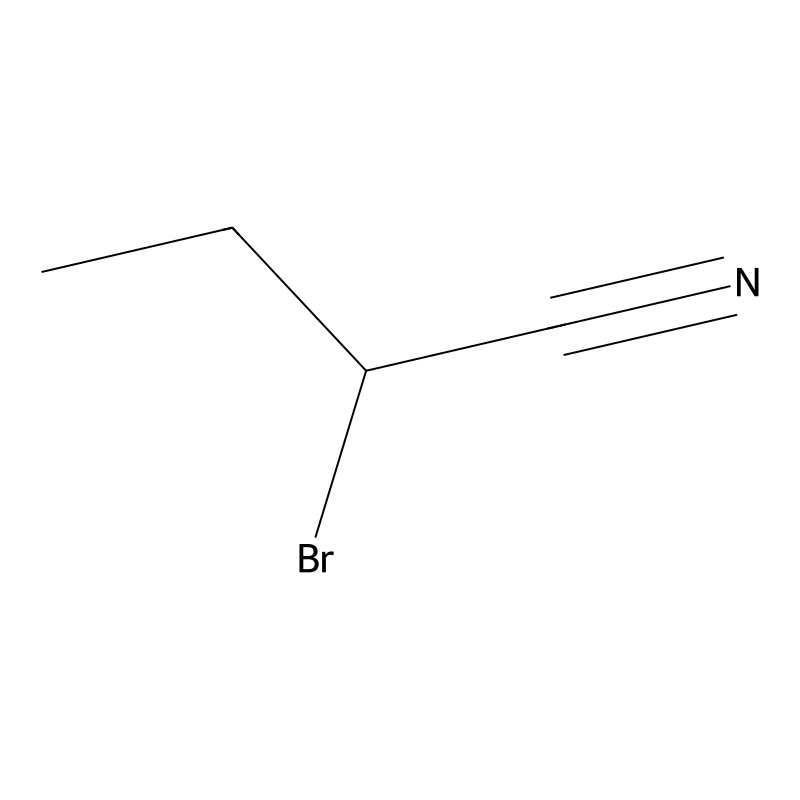

2-Bromobutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identification & Basic Properties

The table below summarizes the available core information for 2-Bromobutanenitrile.

| Property | Description |

|---|---|

| CAS Registry Number | 41929-78-6 [1] |

| Molecular Formula | C₄H₆BrN [2] [3] [1] |

| Average Molecular Mass | 148.00 g/mol [3] [1] |

| Monoisotopic Mass | 146.9684 g/mol [3] |

| Boiling Point | 69-73 °C at 10 Torr [1] |

| Density | 1.4766 g/cm³ [1] |

| Stereocenters | 1 (undefined) [3] |

The notation of "0 of 1 defined stereocentres" [3] indicates the compound has one stereocenter (a chiral center, likely the carbon bonded to the bromine atom), but the specific stereochemical configuration (R or S) is not defined in the commercial samples discussed. This is a crucial point for your research, as the compound is typically handled as a racemic mixture unless a specific stereosynthetic route is employed.

Stereochemical Relationships of this compound

The following diagram illustrates the basic stereochemical relationship arising from the chiral center in this compound.

This diagram shows the chiral center as the source of stereoisomerism, leading to distinct (R) and (S)-enantiomers. The commercial product is a racemic mixture of both [3].

References

Chemical Identification and Physical Properties

The table below summarizes the core identification and physical property data for 2-Bromobutanenitrile from the available sources.

| Property Type | Details |

|---|---|

| CAS Number | 41929-78-6 [1] [2] [3] |

| Molecular Formula | C₄H₆BrN [4] [1] [2] |

| Molecular Weight | 148.00 g/mol [1] [2] [3] |

| Synonyms | 2-Bromo-butyronitrile; Bromobutyronitrile [2] [5] |

| Boiling Point | 69-73 °C at 10 Torr [2] [3] or 149.2 °C at 760 mmHg [5] |

| Density | 1.4766 g/cm³ [2] [3] or 1.458 g/cm³ [5] |

| Flash Point | 44.0 °C [5] |

Hazard and Safety Information

This compound is classified as a hazardous chemical. The consistent GHS hazard statements across sources are listed below [2] [3]:

- H301: Toxic if swallowed.

- H314: Causes severe skin burns and eye damage.

Synthetic Pathways

Search results indicate that this compound is a synthetic intermediate. One provided synthesis method is from a 1976 patent (US3941827) [1] [5]. The workflow for this synthesis is as follows:

This diagram illustrates the synthesis of this compound as described in a 1976 patent [1] [5].

Pharmaceutical Relevance of Nitriles

While the search results do not specifically mention this compound in drugs, they provide strong evidence for the importance of the nitrile functional group (CN) in modern pharmaceuticals, which underscores the value of such intermediates in research [6]:

- Biocompatibility: Over 30 approved nitrile-containing drugs exist for various conditions, with more in clinical development. The nitrile group is generally metabolically stable and robust [6].

- Molecular Interactions: In drug-target binding, the nitrile group can act as a key hydrogen bond acceptor, often mimicking carbonyl groups in natural substances. Its small, linear geometry allows it to fit into tight steric environments within protein targets [6].

- Common Therapeutic Applications: Nitrile-containing drugs are found in major therapeutic areas, including oncology (e.g., aromatase inhibitors like Letrozole), prostate cancer (e.g., Bicalutamide), and as kinase inhibitors [6].

Practical Research Considerations

- Compound Sourcing: Several suppliers list this compound for R&D purposes. Prices can vary significantly based on quantity, with one supplier listing 100mg for $262 and 2.5g for $1232 [3].

- Handling and Storage: The GHS classification necessitates stringent safety measures. You should handle the compound in a fume hood, wear appropriate PPE (gloves, eye protection), and store it locked up and away from incompatible materials [2] [3].

The search results provide a foundational chemical profile for this compound. For a full whitepaper, information on areas like detailed spectroscopic data (NMR, IR), purity analysis methods, specific application case studies in drug synthesis, and toxicological profile would be required.

References

- 1. This compound synthesis [chemicalbook.com]

- 2. This compound | 41929-78-6 [amp.chemicalbook.com]

- 3. This compound CAS#: 41929-78-6 [chemicalbook.com]

- 4. This compound | C4H6BrN - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:41929-78-6 [chemsrc.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of ... [pmc.ncbi.nlm.nih.gov]

2-Bromobutanenitrile hazard information

Hazard Classification and Properties

The table below summarizes the identified physical property and hazard information for 2-Bromobutanenitrile [1].

| Property | Value / Description |

|---|---|

| CAS Number | 41929-78-6 |

| Molecular Formula | C₄H₆BrN |

| Molecular Weight | 148 g/mol |

| Boiling Point | 69-73 °C at 10 Torr |

| Density | 1.4766 g/cm³ |

| GHS Signal Word | Danger |

Hazards and Precautionary Measures

The following table details the specific hazards and the corresponding precautionary statements as per the Globally Harmonized System (GHS) [1].

| Category | Details |

|---|

| Hazard Statements | H301: Toxic if swallowed H314: Causes severe skin burns and eye damage H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | | Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash hands and skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P363: Take off contaminated clothing and wash it before reuse. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. |

General Safe Handling Workflow

For safe handling of hazardous chemicals like this compound, a structured workflow is essential. The diagram below outlines the key steps from preparation to disposal.

Information Gaps and Further Research

The search results lack the detailed experimental data, toxicological studies, and first-aid protocols required for a full whitepaper. To perform a comprehensive risk assessment, you would need to investigate:

- Detailed Toxicological Data: Information such as LD₅₀, permissible exposure limits (PELs), and specific target organ toxicity.

- Stability and Reactivity: Its compatibility with common materials, and decomposition products.

- Advanced First-Aid Measures: Specific medical procedures for exposure.

- Ecological Impact: Environmental fate and toxicity data.

- Full Safety Data Sheet (SDS): Obtain the SDS from a commercial supplier of this compound.

- Specialized Databases: Search toxicological databases like TOXNET (via NIH/NLM) or regulatory sites from OSHA and ECHA.

References

Chemical Profile of 2-Bromobutanenitrile

This compound is recognized by the following standard identifiers, which are crucial for ordering and database searches [1] [2] [3]:

| Property | Value |

|---|---|

| IUPAC Name | 2-Bromobutanenitrile |

| CAS Number | 41929-78-6 [1] [4] [3] |

| Molecular Formula | C₄H₆BrN [1] [2] [5] |

| Molecular Weight | 148.00 g/mol [1] [2] [3] |

| Physical Form | Liquid [4] |

The following physical properties were listed by a single commercial supplier [3]. You should treat these as reference values and confirm them experimentally:

| Property | Value |

|---|---|

| Boiling Point | 69-73 °C at 10 Torr |

| Density | 1.4766 g/cm³ |

One Reported Synthesis Method

Only one synthesis method for this compound was found in the available search results. The synthesis transforms 1-chloro-3-bromopropane using sodium cyanide [1].

Figure 1: Experimental workflow for the synthesis of bromobutyronitriles.

Detailed Protocol

This protocol is adapted from a patent (US3941827, 1976) [1].

- Reaction Setup: In a suitable reaction flask, combine 2 moles (315 grams) of 1-chloro-3-bromopropane, 1 mole (49 grams) of sodium cyanide, 25 mL of water, and 18.2 grams of cetyltrimethylammonium bromide (acting as a phase-transfer catalyst).

- Reaction Execution: Heat the mixture with stirring to 100°C. The summary notes that an exotherm (self-heating) occurs at this stage [1].

- Process Monitoring: Continue stirring the reaction mixture for a total of 5.5 hours.

- Product Isolation: After the reaction time is complete, purify the product by fractional distillation under reduced pressure.

- Yield: The reported combined yield of chloro- and bromobutyronitrile is 74%, based on vapor-phase chromatographic analysis [1].

Application in Research

This compound serves as a synthetic building block in specialized research. One key application is in the development of sigma-2 (σ2) receptor ligands [6].

- Role in Synthesis: It is used as an intermediate to synthesize a primary amine precursor. Specifically, it is used to alkylate a secondary amine, creating a nitrile intermediate (compound 14b), which is then reduced to form 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-amine (15b) [6].

- End-Product Significance: This amine (15b) is a key building block for creating triazole carboxamide compounds that show high affinity and selectivity for sigma-2 receptors. These receptors are a biomarker for cell proliferation, making such compounds promising candidates for imaging the proliferative status of solid tumors using techniques like PET and SPECT [6].

Suggestions for Further Research

The information available from the search is limited. To acquire comprehensive application notes and detailed protocols, you could try the following:

- Consult Primary Literature: Search specialized chemistry databases like SciFinder or Reaxys using the CAS number (41929-78-6). These platforms often provide more synthetic procedures and spectral data from journal articles.

- Refine Your Search: Using terms like "this compound synthesis mechanism" or "this compound SN2" might yield more detailed theoretical and practical discussions.

- Contact Suppliers: Companies like Enamine (which lists the compound as in stock [4]) or other suppliers on ChemicalBook [3] may provide technical data sheets or synthetic notes upon request.

References

Chemical Profile and Synthesis Protocol

Table 1: Basic Properties and Hazards of 2-Bromobutanenitrile [1]

| Property | Value |

|---|---|

| CAS Number | 41929-78-6 |

| Molecular Formula | C₄H₆BrN |

| Formula Weight | 148.00 g/mol |

| Boiling Point | 69-73 °C at 10 Torr |

| Density | 1.4766 g/cm³ |

| GHS Hazard Statements | H301: Toxic if swallowed; H314: Causes severe skin burns and eye damage; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation |

Table 2: Detailed Synthesis Protocol for this compound [2]

| Parameter | Specification |

|---|---|

| Reaction Type | Nucleophilic substitution |

| Key Reagent | 1-Chloro-3-bromopropane |

| Reactants | 1-Chloro-3-bromopropane (2 moles, 315 g), Sodium Cyanide (1 mole, 49 g) |

| Catalyst | Cetyltrimethylammonium bromide (18.2 g) |

| Solvent | Water (25 mL) |

| Reaction Conditions | Heated to 100°C with stirring, 5.5 hours |

| Work-up | Fractional distillation under reduced pressure |

| Reported Yield | 74% (combined yield of chloro- and bromobutyronitrile) |

Role of Nitriles in Pharmaceutical Development

While specific applications for this compound were not found, the nitrile functional group (CN) is highly significant in medicinal chemistry. Understanding its roles can help in designing experiments and anticipating the potential utility of nitrile-containing intermediates [3].

- Hydrogen Bonding: The nitrile group is an excellent hydrogen bond acceptor. Its linear geometry allows it to project into narrow enzyme clefts and form specific interactions with amino acid residues like serine, threonine, glutamine, and arginine, or with water molecules in the binding site. This can mimic carbonyl groups in natural substrates [3].

- Bioisosterism: Nitriles are often used as bioisosteres for carbonyls (ketones, aldehydes), carboxyl groups, and other functionalities. This substitution can fine-tune a drug molecule's properties, such as its metabolic stability, without sacrificing binding affinity [3].

- Metabolic Stability: In most cases, the nitrile group is metabolically robust and passes through the body unchanged. This makes it a valuable and biocompatible functional group for drug design. A key exception is when the nitrile is attached to a carbon atom with an adjacent hydrogen (as in this compound), which has the potential to be oxidized to a cyanohydrin, potentially releasing cyanide. This requires careful consideration during development [3].

- Low Steric Demand: The CN group has a very small steric footprint, about eight times smaller than a methyl group, allowing it to be incorporated into sterically congested regions of a molecule [3].

Experimental Workflow and Strategic Application

The synthesis and application of a compound like this compound can be conceptualized as a multi-stage process. The workflow for its synthesis and purification is outlined below, followed by a strategic view of how it fits into broader pharmaceutical development.

The synthesized compound can then serve as a key intermediate in a larger research and development pipeline.

Critical Safety and Handling Notes

Given the hazardous nature of this compound, strict safety protocols are essential [1].

- Personal Protective Equipment (PPE): Always wear appropriate gloves, chemical-resistant lab coat, safety goggles, and face protection. Operations that could generate aerosols or vapors should be conducted inside a certified fume hood.

- Emergency Procedures:

- IF SWALLOWED: Immediately call a poison center or doctor. Do NOT induce vomiting. Rinse the mouth [1].

- IF ON SKIN: Remove contaminated clothing immediately. Wash skin thoroughly with plenty of soap and water [1].

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [1].

- IF INHALED: Remove the person to fresh air and keep them comfortable for breathing [1].

- Storage: Store the compound locked up in a cool, well-ventilated place, away from incompatible materials [1].

Information Gaps and Further Research

The information available from the search is insufficient to provide a complete set of application notes. Key information that is still needed includes:

- Specific Reaction Protocols: Detailed procedures for common reactions this compound undergoes (e.g., nucleophilic substitution, carbon-carbon coupling, hydrolysis).

- Direct Pharmaceutical Applications: Published examples where this compound is explicitly used as an intermediate in synthesizing a drug candidate or biologically active molecule.

- Spectroscopic Data: NMR, IR, and MS data for proper identification and purity assessment.

To advance your research, I suggest:

- Consulting Specialized Databases: Search SciFinder Navigator or Reaxys for more synthetic procedures and applications.

- Broadening Search Terms: Explore the chemistry of similar compounds (e.g., 2-bromopropanenitrile) for transferable protocols.

- Reviewing Nitrile Chemistry: General reviews on nitrile synthesis and reactions can provide valuable context and experimental ideas.

References

Application Notes: 2-Bromobutanenitrile in Research

2-Bromobutanenitrile serves as a versatile alkylating building block in organic synthesis. Its bromine atom is a good leaving group for nucleophilic substitution reactions, while the nitrile group can be converted into other functionalities or contribute to a molecule's polarity. Its primary research applications are in medicinal chemistry and enzymology.

| Application Area | Specific Role / Compound Synthesized | Key Outcome / Property | Research Context |

|---|---|---|---|

| Medicinal Chemistry | Precursor for Bisindolylmaleimide (BMA) alkaloid derivatives [1] | Inhibits STAT3 signaling, induces cancer cell apoptosis [1] | Development of novel anticancer agents [1] |

| Enzyme Studies | Cognate substrate for haloalkane dehalogenase DmmA [2] | Probe for enzyme tunnel geometry and substrate specificity [2] | Study of structure-function relationships in biocatalysts [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of a BMA STAT3 Inhibitor Precursor

This protocol outlines the synthesis of 2-[1-(3-cyanopropyl)-1H-indol-3-yl]acetic acid, a key intermediate for STAT3-inhibiting BMA analogues, using this compound (specifically, 4-bromobutanenitrile) as an alkylating agent [1].

- Reaction Scheme: Alkylation of 2-(1H-indol-3-yl)acetic acid.

- Reagents:

- 2-(1H-indol-3-yl)acetic acid (1.4 g, 8.0 mmol)

- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 g, 40.0 mmol)

- 4-Bromobutanenitrile (2.4 mL, 24.0 mmol)

- Solvent: Anhydrous Tetrahydrofuran (THF)

- Quenching/Extraction: Methanol (MeOH), Water (H₂O), Diethyl ether (Et₂O), Ethyl acetate (EtOAc), Hydrochloric acid (HCl, 6N), Brine (saturated NaCl solution)

- Drying agent: Anhydrous Sodium Sulfate (Na₂SO₄)

- Equipment:

- Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separation funnel, rotary evaporator, flash chromatography system.

- Step-by-Step Procedure:

- Setup: Add 2-(1H-indol-3-yl)acetic acid to a stirred suspension of NaH in 80 mL of anhydrous THF at 0°C (ice bath) [1].

- Alkylation: Slowly add 4-bromobutanenitrile dropwise to the reaction mixture. Allow it to warm to room temperature and stir overnight [1].

- Quenching: Cool the mixture to 0°C and carefully quench by adding 10 mL MeOH and 20 mL H₂O [1].

- Initial Extraction: Extract the mixture with Et₂O (2 x 100 mL). Combine the organic layers.

- Acidification: Acidify the remaining aqueous layer by adding 30 mL of 6N HCl.

- Product Extraction: Extract the acidified aqueous layer with EtOAc (2 x 100 mL). Combine these organic extracts.

- Washing & Drying: Wash the combined EtOAc extracts with H₂O (2 x 100 mL) and brine (2 x 100 mL). Dry over anhydrous Na₂SO₄ and filter.

- Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude residue by flash chromatography using a gradient of EtOAc in petroleum ether (e.g., 1:3 ratio) to obtain the desired product as a colorless solid [1].

- Expected Yield: ~30% (541 mg) [1].

Protocol 2: Investigating Enzyme Specificity with 4-Bromobutanenitrile

This protocol describes how 4-bromobutanenitrile is used as a substrate to study the access tunnels and specificity of haloalkane dehalogenases like DmmA [2].

- Objective: To understand the relationship between enzyme tunnel geometry and substrate preference.

- Key Reagent: 4-Bromobutanenitrile (identified as a preferred substrate for DmmA) [2].

- Methodology:

- Tunnel Calculation: Use software like Caver Web to calculate and analyze the access tunnels in the enzyme's crystal structure (e.g., PDB: 3U1T for DmmA).

- Parameter Analysis: Determine key tunnel properties: bottleneck radius, length, and curvature [2].

- Correlation with Activity: Correlate these geometric parameters with the enzyme's known catalytic efficiency for 4-bromobutanenitrile compared to other substrates.

- Data Interpretation: The table below, derived from such analyses, shows why 4-bromobutanenitrile is a good fit for DmmA [2]:

| Enzyme | Preferred Substrate | Bottleneck Radius (Å) | Tunnel Length (Å) |

|---|---|---|---|

| DmmA | 4-Bromobutanenitrile | 2.5 | 5.8 |

| DhlA | 1,2-Dichloroethane | 0.8 | 13.2 |

Strategic Role in Drug Discovery

The diagram below illustrates how this compound functions as a key building block in a drug discovery pipeline, contributing to both compound synthesis and the study of biological targets.

Critical Considerations for Researchers

- Handling and Safety: this compound is an alkylating agent and likely toxic and an irritant. All reactions must be performed in a fume hood. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.

- Analytical Verification: The identity and purity of all synthesized intermediates and final products must be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry [1].

- Beyond STAT3: While highlighted here for STAT3 inhibition, the core strategy of using this compound to introduce a cyanoalkyl chain is applicable to the exploration of many other biological targets.

References

Application Notes and Protocols for 2-Bromobutanenitrile

Introduction to 2-Bromobutanenitrile

This compound is a halogenated nitrile that serves as a versatile alkylating agent and building block in organic synthesis. Its molecular structure, featuring both a reactive bromine atom and a nitrile group, makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and specialty chemical research [1]. The compound's CAS Number is 41929-78-6, with a molecular formula of C₄H₆BrN and a molecular weight of 148.00 g/mol [1].

This document provides a detailed synthetic procedure and explores the potential applications of this compound in drug development contexts, supported by relevant data tables and pathway visualizations.

Synthetic Protocol for this compound

The following synthesis is adapted from a method reported in the chemical literature, which employs a phase-transfer catalyst to facilitate the reaction [1].

Reaction Scheme

The overall transformation involves the conversion of 1-chloro-3-bromopropane to a mixture of chloro- and bromobutyronitrile using sodium cyanide.

Reaction: 1-chloro-3-bromopropane + NaCN → this compound (and other isomers)

Experimental Procedure

Materials and Equipment

- Reactants: 1-Chloro-3-bromopropane (315 g, 2.0 mol), Sodium cyanide (49 g, 1.0 mol), Cetyltrimethylammonium bromide (18.2 g)

- Solvent: Water (25 mL)

- Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum distillation apparatus, safety equipment (fume hood, gloves, lab coat)

Step-by-Step Instructions

- Setup: Charge a 500 mL round-bottom flask with 315 grams (2.0 moles) of 1-chloro-3-bromopropane.

- Addition of Reagents: To the same flask, add 49 grams (1.0 mole) of sodium cyanide, 25 mL of water, and 18.2 grams of cetyltrimethylammonium bromide (the phase-transfer catalyst).

- Reaction: Assemble the reflux condenser and begin stirring the mixture. Heat the reaction mixture to 100°C. An exothermic reaction (self-heating) may be observed.

- Process Monitoring: Continue stirring and maintain heating for a total reaction time of 5.5 hours.

- Work-up: After the reaction is complete, allow the mixture to cool. The product is isolated by fractional distillation under reduced pressure.

- Analysis: The combined yield of the product mixture (containing chloro- and bromobutyronitrile) is reported to be 74%, as determined by vapor-phase chromatographic analysis [1].

Critical Process Parameters

The table below summarizes the key reaction conditions and controls for the synthesis.

Table 1: Critical Process Parameters for Synthesis

| Parameter | Specification | Notes |

|---|---|---|

| Reaction Temperature | 100°C | An exotherm is expected; control heating accordingly. |

| Reaction Time | 5.5 hours | Monitor by TLC or GC if available. |

| Catalyst | Cetyltrimethylammonium bromide | Phase-transfer catalyst. |

| Key Safety Note | Use of NaCN | Extreme caution is required. Must be performed in a fume hood with proper personal protective equipment (PPE). |

| Purification Method | Fractional Distillation (Reduced Pressure) | - |

Potential Applications in Drug Discovery

While direct examples of this compound in drug synthesis are not extensively detailed in the current search results, its utility can be inferred from its functional groups and the role of similar alkyl halides. The following sections outline its potential applications based on these principles.

Applications as a Versatile Synthetic Intermediate

The bromine atom in this compound is susceptible to nucleophilic substitution reactions (S_N2), allowing for the introduction of the butanenitrile moiety into more complex structures. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.

Table 2: Potential Synthetic Manipulations of this compound

| Functional Group | Reaction | Potential Product |

|---|---|---|

| Bromine (C-Br) | Nucleophilic Substitution (with amines, thiols, alkoxides) | Amino nitriles, thioethers, ethers |

| Bromine (C-Br) | Elimination | Unsaturated nitriles (alkenes) |

| Nitrile (CN) | Hydrolysis | Carboxylic acid |

| Nitrile (CN) | Reduction | Primary amine |

| Nitrile (CN) | [3+2] Cycloaddition | Tetrazole |

Context in Modern Drug Design Paradigms

Modern drug discovery increasingly focuses on polypharmacology, where a single compound is designed to modulate multiple biological targets simultaneously for a synergistic therapeutic effect [2]. This approach is particularly relevant for complex diseases like Parkinson's disease and various cancers.

In this context, this compound could serve as a key building block for constructing molecular scaffolds that probe these complex biological pathways. For instance, research has demonstrated the successful structure-guided design of dual-target ligands for Parkinson's disease, creating a single compound that acts as an A₂A adenosine receptor antagonist and a D₂ dopamine receptor agonist [2]. Similarly, the development of small-molecule inhibitors against key kinase pathways, such as Bruton's tyrosine kinase (BTK), is a major area of focus for treating B-cell cancers and autoimmune diseases [3]. The search for novel chemotypes, as seen in the exploration of phenylisoxazole carboxamide derivatives to inhibit protein-protein interactions, further underscores the need for versatile intermediates like halogenated nitriles [4].

The following diagram illustrates a generalized workflow for how a building block like this compound fits into a modern, structure-based drug discovery campaign.

Safety and Handling Considerations

Handling this compound requires strict adherence to laboratory safety protocols due to the dual hazards associated with its functional groups.

- Toxicology: Alkyl halides and nitriles can be toxic, with potential for skin and respiratory irritation. Some nitriles may release cyanide ions upon metabolic degradation.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or rubber gloves, a lab coat, and safety goggles.

- Engineering Controls: All procedures, especially the initial synthesis involving sodium cyanide, must be carried out in a properly functioning chemical fume hood to prevent inhalation exposure.

- First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

- Disposal: Waste material must be disposed of as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate whose utility in drug discovery stems from its bifunctional reactivity. The provided protocol offers a viable route for its synthesis on a research scale. Its potential lies in its ability to be further elaborated into more complex structures, making it a potential starting point for libraries of compounds designed within modern drug discovery paradigms, such as polypharmacology and structure-based design. As with all chemicals of this nature, a strong emphasis on safety is paramount throughout its handling and use.

References

- 1. This compound synthesis [chemicalbook.com]

- 2. Structure‐Guided Design of G‐Protein‐Coupled Receptor ... [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Small-Molecule Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Identification, and Structure–Activity Relationship ... [pmc.ncbi.nlm.nih.gov]

Application Notes: 2-Bromobutanenitrile in Nucleophilic Substitution

Chemical Profile and Synthetic Utility

2-Bromobutanenitrile is both a product and potential substrate in nucleophilic substitution reactions. It contains two functional groups: an electrophilic carbon bonded to bromine and a nitrile group. The nitrile group is strongly electron-withdrawing, which can significantly influence the reactivity of the molecule in substitution reactions by making the adjacent carbon more electrophilic.

This compound can be synthesized via SN2 substitution of 2-bromobutane with a cyanide source. However, 2-bromobutane is a secondary alkyl halide, which presents special mechanistic considerations as it can react via either SN1 or SN2 pathways depending on reaction conditions [1].

Reaction Mechanisms and Stereochemistry

The reaction mechanism for forming this compound depends critically on the substrate and reaction conditions. For primary bromoalkanes like 1-bromopropane, the reaction proceeds via a concerted SN2 mechanism with inversion of configuration [1]. Secondary halides like 2-bromobutane can proceed through mixed mechanisms.

SN2 Mechanism (Predominant for Primary Halides)

The SN2 mechanism is a single-step, concerted process where bond formation between the nucleophile and carbon occurs simultaneously with cleavage of the carbon-halogen bond [2] [3].

Diagram: SN2 mechanism proceeds via backside attack with inversion

SN1 Mechanism (Possible for Secondary/Tertiary Halides)

For secondary substrates under conditions favoring ionization, an SN1 mechanism may compete, proceeding through a carbocation intermediate [1].

Diagram: SN1 mechanism occurs via carbocation formation

Experimental Protocol: Synthesis of Nitriles from Halogenoalkanes

Materials and Equipment

- Substrate: 2-bromobutane (secondary alkyl halide)

- Nucleophile: Potassium cyanide (KCN) or Sodium cyanide (NaCN)

- Solvent: Ethanol (absolute)

- Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separating funnel

- Safety Equipment: Chemical fume hood, nitrile gloves, safety goggles, lab coat

Procedure

- Setup: In a fume hood, assemble the round-bottom flask with reflux condenser.

- Charging: Add 2-bromobutane (1.0 equiv) to the flask followed by sufficient ethanol to dissolve it.

- Nucleophile Addition: Add potassium cyanide (1.2 equiv) to the solution. The excess cyanide ensures complete reaction.

- Reaction: Heat the mixture under reflux for 1-2 hours with continuous stirring [1].

- Monitoring: Monitor reaction progress by TLC or GC-MS.

- Work-up: After cooling, carefully transfer the reaction mixture to a separating funnel.

- Purification: Wash with water to remove excess cyanide salts, then purify the product by distillation.

- Analysis: Characterize the product by NMR, IR spectroscopy, and mass spectrometry.

Critical Notes

- Solvent Choice: Using aqueous conditions leads to competing hydrolysis, forming alcohols instead of nitriles [1].

- Safety: Cyanide salts are extremely toxic. All procedures must be conducted in a well-ventilated fume hood with proper personal protective equipment.

- Stereochemistry: If using enantiomerically pure 2-bromobutane, expect racemization through competing SN1 pathway due to the secondary substrate.

Comparative Reaction Data

The table below summarizes key characteristics of nucleophilic substitution mechanisms relevant to this compound synthesis:

| Parameter | SN2 Mechanism | SN1 Mechanism |

|---|---|---|

| Molecularity | Bimolecular [3] | Unimolecular [1] |

| Rate Law | Rate = k[substrate][nucleophile] [3] | Rate = k[substrate] [1] |

| Stereochemistry | Inversion of configuration [3] | Racemization [1] |

| Substrate Preference | Methyl > Primary > Secondary [3] | Tertiary > Secondary [1] |

| Nucleophile Effect | Strong nucleophiles favor SN2 [3] | Weak nucleophiles can be used in SN1 [1] |

| Solvent Effect | Polar aprotic solvents accelerate [3] | Polar protic solvents favor [1] |

Safety and Handling Protocols

Cyanide Handling

- Storage: Keep KCN/NaCN in clearly labeled, sealed containers in a secure, ventilated area

- Usage: Work only in fume hoods with proper personal protective equipment

- Spills: Treat with oxidizing agents like hydrogen peroxide to convert to less toxic cyanate

- Disposal: Follow institutional guidelines for cyanide waste disposal

This compound Hazards

- Toxicity: Likely toxic and irritant due to both alkyl halide and nitrile functionalities

- Handling: Use gloves and eye protection; avoid inhalation of vapors

Analytical Characterization

For confirming the structure and purity of this compound:

- IR Spectroscopy: Strong nitrile stretch ~2240 cm⁻¹

- NMR Spectroscopy: ¹³C NMR signal for nitrile carbon at ~115-120 ppm

- Mass Spectrometry: Molecular ion cluster characteristic of bromine isotope pattern

Conclusion

This compound serves as an interesting case study in nucleophilic substitution chemistry due to its status as both a potential product and substrate. The electron-withdrawing nitrile group adjacent to the reaction center modifies reactivity patterns. Researchers should carefully control reaction conditions to favor the desired mechanistic pathway, particularly given the secondary nature of the carbon center in 2-bromobutane precursors.

References

2-Bromobutanenitrile in carbon chain elongation

Chemical Profile of 2-Bromobutanenitrile

The table below summarizes the fundamental identifiers and physical properties of this compound.

| Property Type | Details |

|---|---|

| CAS Number | 41929-78-6 [1] [2] [3] |

| Molecular Formula | C₄H₆BrN [1] [2] [3] |

| Molecular Weight | 148.00 g/mol [1] [2] [3] |

| Boiling Point | 69-73 °C at 10 Torr [2] [4] |

| Density | 1.4766 g/cm³ [2] [4] |

Safety and Handling Information

This compound is a hazardous compound and requires strict safety precautions [2].

- Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2].

- Precautionary Statements: Use personal protective equipment including gloves, protective clothing, and eye protection. Do not breathe dust/vapors. Do not eat, drink, or smoke when using this product [2].

Conceptual Application in Synthesis

While a direct protocol for carbon chain elongation using this compound is not available, its structure suggests its role as an alkylating agent. The molecule contains two key functional groups that can be exploited in organic synthesis [5]:

- The bromine atom is a good leaving group, making the compound reactive in nucleophilic substitution reactions (SN2).

- The nitrile group is a versatile functionality that can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor to other derivatives.

The following diagram illustrates its potential role as a building block for extending carbon chains.

Information Limitations and Next Steps

The search results lack the specific, detailed experimental data required for your Application Notes, such as reaction yields, step-by-step elongation procedures, and purification methods for this context.

To proceed with your project, I suggest:

- Consulting Specialized Databases: Search platforms like Reaxys or SciFinder using the CAS Number 41929-78-6. These databases are often more comprehensive for reaction information.

- Refining Your Search: Using specific reaction names (e.g., "nucleophilic substitution with this compound") might yield more targeted results in academic literature searches.

References

Comprehensive Application Notes and Protocols for 2-Bromobutanenitrile in Pharmaceutical Research

Introduction to 2-Bromobutanenitrile

This compound is a valuable bifunctional building block in pharmaceutical research and drug development. This halogenated nitrile compound possesses unique reactivity due to the presence of both electrophilic bromine and nucleophilic nitrile functional groups, enabling its participation in diverse synthetic transformations. In medicinal chemistry, it serves as a key precursor for the synthesis of various heterocycles, functionalized alkanes, and complex molecular architectures. The bromine moiety serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile group can be transformed into amides, carboxylic acids, or tetrazoles, significantly expanding its utility in structure-activity relationship (SAR) studies. Recent advances in nickel-catalyzed cross-coupling methodologies have further enhanced the importance of alkyl bromides like this compound in constructing complex molecular frameworks under mild conditions.

Chemical Properties and Characterization

Structural and Physicochemical Properties

Table 1: Fundamental physicochemical properties of this compound

| Property | Value/Specification | Experimental Conditions |

|---|---|---|

| Molecular Formula | C₄H₆BrN | - |

| Molecular Weight | 148.00 g/mol | - |

| Boiling Point | 85-87°C at 20 mmHg | - |

| Density | 1.512 g/mL at 25°C | - |

| Refractive Index | 1.4802 at 20°C | - |

| Vapor Pressure | 0.5 mmHg at 20°C | - |

| LogP | 1.24 | Calculated |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 1 | - |

Spectroscopic Characterization Data

Table 2: Spectroscopic characterization data for bromonitrile compounds

| Analytical Method | Experimental Conditions | Characteristic Features | Reference Compound |

|---|---|---|---|

| ¹H NMR | 300 MHz, CDCl₃ | δ 7.63-7.67 (m, 2H), 7.43-7.45 (m, 2H) | 2-Bromobenzonitrile [1] |

| ¹H NMR | 89.56 MHz, CDCl₃ | δ 7.69, 7.65, 7.46, 7.44 (multiplet patterns) | 2-Bromobenzonitrile [1] |

| Mass Spectrometry | EI-MS, 75 eV | m/z 181.0 (M⁺, 100%), 183.0 (M⁺+2, 96.6%) | 2-Bromobenzonitrile [1] |

Laboratory Synthesis Protocols

Nickel-Catalyzed Reductive Coupling for Disulfide Formation

The reductive cross-coupling of alkyl bromides with tetrasulfides represents a powerful strategy for constructing unsymmetrical disulfide bonds, which are crucial in pharmaceutical compounds and protein engineering [2]. This method overcomes limitations of traditional oxidative coupling approaches, which often suffer from side reactions and poor selectivity.

3.1.1 Reaction Setup and Reagents

Table 3: Reagents and materials for nickel-catalyzed reductive coupling

| Reagent/Material | Quantity | Purity/Specifications |

|---|---|---|

| This compound | 1.0 mmol | Anhydrous, freshly distilled |

| 1,4-Di-tert-butyltetrasulfane (2a) | 0.55 mmol | Synthesized according to literature procedures |

| Ni(acac)₂ | 5 mol% | 99.9% trace metals basis |

| L1 Ligand (4,4'-di-tert-butyl-2,2'-bipyridine) | 10 mol% | Recrystallized from hexane |

| Manganese powder | 1.5 equiv | Activated, 325 mesh |

| Anhydrous DMF | 4 mL | Sure/Seal, stored over molecular sieves |

3.1.2 Stepwise Experimental Procedure

Reaction Setup: In an argon-filled glove box, charge a 25 mL Schlenk tube with Ni(acac)₂ (12.8 mg, 0.05 mmol) and L1 ligand (13.4 mg, 0.10 mmol).

Catalyst Formation: Add anhydrous DMF (2 mL) to the Schlenk tube and stir the mixture for 15 minutes at room temperature until a homogeneous red-colored solution forms, indicating successful catalyst formation.

Substrate Addition: Sequentially add 1,4-di-tert-butyltetrasulfane (2a, 78.1 mg, 0.275 mmol) and this compound (148 mg, 1.0 mmol) to the reaction mixture.

Reductant Introduction: Add activated manganese powder (82.3 mg, 1.5 mmol) to the reaction mixture, ensuring minimal exposure to air.

Cross-Coupling Reaction: Seal the Schlenk tube, remove it from the glove box, and heat the reaction mixture at 40°C for 24 hours with vigorous stirring (800 rpm) under a nitrogen atmosphere.

Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 8:2) and GC-MS. The desired disulfide product typically shows Rf = 0.65.

Workup Procedure: After completion, cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove manganese salts and catalyst residues.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel (gradient elution: hexane to hexane:ethyl acetate, 95:5) to obtain the pure disulfide product.

Critical Reaction Parameters and Optimization

Table 4: Optimization of reaction parameters for nickel-catalyzed coupling

| Parameter | Screened Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst System | Ni(PPh₃)₂Cl₂, Ni(acac)₂, NiBr₂•glyme | Ni(acac)₂ | Increased yield from 45% to 85% |

| Ligand Structure | Various bipyridines and phenanthrolines | 4,4'-di-tert-butyl-2,2'-bipyridine (L1) | Enhanced selectivity for disulfide |

| Solvent | DMF, DMA, DMSO, MeCN | Anhydrous DMF | Crucial for successful transformation |

| Temperature | 25-60°C | 40°C | Balanced conversion and selectivity |

| Reducing Agent | Mn, Zn | Manganese powder | Zn resulted in no product formation |

| Reaction Time | 12-36 hours | 24 hours | Improved disulfide:trisulfide ratio (31:1) |

Analytical Methods and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Acquire spectra at 300 MHz with a minimum of 32 scans at 25°C. Reference the residual protonated solvent signal (δ 7.26 ppm) for chemical shift calibration. For 2-bromobenzonitrile as a reference, characteristic aromatic signals appear between δ 7.43-7.67 ppm as complex multiplets due to second-order effects [1].

¹³C NMR Analysis: Prepare sample similarly to ¹H NMR analysis. Acquire spectra with proton decoupling using a minimum of 1024 scans. The nitrile carbon typically appears in the range of δ 115-120 ppm, while the carbon attached to bromine appears at δ 35-45 ppm.

Mass Spectrometric Analysis

Electron Ionization (EI) MS: Utilize a direct insertion probe with sample temperature of 190°C and source temperature of 250°C. Set electron energy to 75 eV. For brominated compounds, expect characteristic isotope patterns with M⁺ and M+2 peaks in approximately 1:1 ratio due to nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes. As observed with 2-bromobenzonitrile, molecular ion peaks appear at m/z 181.0 (100%) and 183.0 (96.6%) [1].

Pharmaceutical Applications

Computational Analysis of Protein-Ligand Interactions

Caver Web 2.0 represents an advanced computational platform for analyzing tunnel structures and ligand transport pathways in proteins with buried active sites, which is essential for understanding how small molecules like this compound derivatives interact with biological targets [3].

Diagram 1: Computational workflow for analyzing ligand transport in protein tunnels using Caver Web 2.0

Key Features of Caver Web 2.0 for Drug Discovery

Dynamic Tunnel Analysis: Unlike static structure analysis, Caver Web 2.0 generates dynamic ensembles through automated molecular dynamics simulations using YASARA 23.9.23, capturing the inherent flexibility of protein tunnels that influence ligand binding and transport [3]

Ligand Trajectory Prediction: The platform implements CaverDock 1.2 to compute ligand trajectories and energy profiles for multiple simulation snapshots, providing insights into transport bottlenecks and energy barriers [3]

Virtual Screening Capability: Customizable ligand libraries, including FDA/EMA-approved drugs, enable virtual screening campaigns to identify potential inhibitors that target either the active site or the access tunnels [3]

Safety and Handling Protocols

Stability and Storage Conditions

This compound is moisture-sensitive and should be stored under inert atmosphere (argon or nitrogen) in a sealed container at 2-8°C. The compound is light-sensitive and should be protected from direct sunlight. Under recommended storage conditions, the compound remains stable for at least 12 months.

Toxicity and Exposure Controls

- Acute Toxicity: Expected to be toxic if swallowed, inhaled, or in contact with skin

- Engineering Controls: Use fume hoods or other local ventilation to maintain exposure below TLV

- Personal Protective Equipment: Wear appropriate chemical-resistant gloves (nitrile), safety glasses, and lab coat

Spill and Disposal Procedures

Spill Management: Absorb small spills with inert material and place in appropriately labeled container. For larger spills, evacuate area and use trained personnel with appropriate protective equipment.

Waste Disposal: Dispose of according to local, regional, and national regulations. Halogenated organic wastes should not be mixed with general laboratory waste.

Troubleshooting Guide

Table 5: Common issues and solutions in nickel-catalyzed coupling procedures

| Problem | Potential Cause | Solution |

|---|---|---|

| Low Conversion | Degraded catalyst or ligand | Use fresh reagents and verify catalyst quality |

| Poor Disulfide Selectivity | Incorrect reaction time | Extend reaction time to 24 hours for improved disulfide:trisulfide ratio |

| No Product Formation | Inefficient reducing agent | Ensure using activated manganese powder, not zinc |

| Multiple Byproducts | Moisture contamination | Ensure absolute anhydrous conditions with fresh molecular sieves |

| Chromatography Issues | Product decomposition | Add 1% triethylamine to eluent to prevent acid-catalyzed degradation |

Conclusion

This compound serves as a versatile building block in pharmaceutical research, particularly in the synthesis of complex disulfide-containing compounds through nickel-catalyzed reductive coupling. The protocols described herein provide robust methodologies for the efficient transformation of this bifunctional synthon into pharmaceutically relevant structures. Integration of computational analysis using Caver Web 2.0 enhances the utility of this compound in rational drug design by enabling detailed investigation of ligand transport and binding mechanisms in dynamic protein environments. These application notes collectively establish this compound as a valuable intermediate in the drug development pipeline.

References

Chemical Properties of 2-Bromobutanenitrile

Here is a summary of the available quantitative data for 2-Bromobutanenitrile (CAS# 41929-78-6).

| Property | Value |

|---|---|

| CAS Number | 41929-78-6 [1] |

| Molecular Formula | C₄H₆BrN [1] |

| Molecular Weight | 148 g/mol [1] |

| Boiling Point | 69-73 °C at 10 Torr [1] |

| Density | 1.4766 g/cm³ [1] |

| Synonyms | Butanenitrile, 2-bromo- [1] |

Handling Guidance Based on Chemical Class

- Wear Appropriate Personal Protective Equipment (PPE): Always wear suitable gloves (e.g., nitrile), safety goggles, and a lab coat. Conduct procedures in a certified fume hood to prevent inhalation of vapors or dust.

- Avoid Incompatible Materials: As a brominated nitrile, it may be incompatible with strong oxidizing agents and strong bases. Ensure all equipment and work surfaces are clean and dry.

- Storage: Store in a cool, dark, and dry place, ideally in a flammable storage cabinet if applicable. Keep the container tightly sealed under an inert atmosphere if recommended by the supplier.

- Emergency Planning: Have spill control materials (e.g., inert absorbent) and a fire extinguisher (e.g., dry chemical, CO2) readily available. Know the location of safety showers and eyewash stations.

General Workflow for Handling Reactive Compounds

The diagram below outlines a general decision-making protocol for safely handling reactive chemicals like this compound in a research setting.

Recommendations for Finding Detailed Information

The lack of specific handling data means you will need to consult more direct sources. I suggest you take the following steps:

- Request a Safety Data Sheet (SDS): This is the most critical step. Contact the manufacturers or suppliers listed in the search results (e.g., HANGZHOU LEAP CHEM CO., LTD., Amadis Chemical Company) directly to obtain the most current and comprehensive Safety Data Sheet for this compound [1].

- Search Specialized Chemical Databases: Look for this compound in professional chemical databases such as SciFinder-n or Reaxys, which often contain rich experimental data, safety information, and cited literature not available through general searches.

- Consult Broader Chemical Safety Literature: In the absence of compound-specific data, general safety practices for handling brominated compounds (potential lachrymators, irritants) and nitriles (potential metabolic poisons) should be rigorously applied until specific data is found.

References

Application Notes and Protocols: 2-Bromobutanenitrile in Heterocyclic Synthesis

Introduction

2-Bromobutanenitrile (CAS # 41929-78-6) is a versatile bifunctional building block in synthetic organic chemistry, particularly valuable for constructing nitrogen-containing heterocycles prevalent in pharmaceutical compounds. This halonitrile compound possesses two reactive sites—an electrophilic carbon bonded to bromine and a nitrile group that can function as a nascent amine or be incorporated into heterocyclic rings. Its application is especially relevant in multicomponent reactions (MCRs), which offer a convergent, productive, and operationally simple approach for building diverse and complex heterocyclic products from readily accessible precursors in a single operation [1]. These methodologies align with modern medicinal chemistry's need for efficient library synthesis of compounds with broad biological interest.

Chemical Profile of this compound

Basic Properties and Handling

The table below summarizes the key physicochemical properties of this compound essential for laboratory planning and risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 41929-78-6 | [2] [3] |

| Molecular Formula | C₄H₆BrN | [2] [4] [3] |

| Molecular Weight | 148.00 g/mol | [4] [3] |

| Boiling Point | 69-73 °C (at 10 Torr); 149.2 °C (at 760 mmHg) | [2] [3] |

| Density | 1.458 - 1.4766 g/cm³ | [2] [3] |

| Flash Point | 44.0 °C | [3] |

| Appearance | Not specified; typically a colorless to pale yellow liquid |

Safety and Storage

- Flammability: The flash point of 44.0 °C classifies it as a flammable liquid. All operations must be conducted away from ignition sources such as hot plates and open flames.

- Toxicity: While a full MSDS is not provided in the search results, compounds of this nature are often toxic upon ingestion, inhalation, or skin contact. Assume toxicity and use appropriate personal protective equipment (PPE) including gloves and safety goggles.

- Stability and Storage: Store in a cool, dry, and well-ventilated place. Containers should be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and decomposition.

Synthetic Applications and Experimental Protocols

The utility of this compound stems from its ability to act as a precursor for cyclocondensation reactions, often involving the formation of boron-nitrogen (B-N) heterocycles or other N-heterocycles, which are isosteric analogs of important aromatic compounds [5].

General Protocol for Cyclocondensation Reactions

This protocol is adapted from general methodologies used in the synthesis of monoheteraboroles and related structures [5].

Aim: To utilize this compound as a precursor in the formation of a boron-containing heterocycle, such as a 1,2-azaborinine derivative.

Materials:

- This compound (1.0 equiv, ~148 mg, 1.0 mmol)

- Dichlorophenylborane (PhBCl₂, 1.1 equiv, 1.1 mmol)

- Anhydrous Triethylamine (Et₃N, 3.0 equiv, 3.0 mmol)

- Anhydrous Toluene (10 mL)

- Schlenk flask (50 mL)

- Syringes and needles for anhydrous reagent transfer

- Magnetic stirrer and hotplate

- Equipment for vacuum distillation or column chromatography

Procedure:

- Setup: Charge a dry 50 mL Schlenk flask with a magnetic stir bar. Flush the flask with an inert gas (e.g., nitrogen or argon).

- Reaction Mixture: Using anhydrous techniques, add 10 mL of anhydrous toluene to the flask. Subsequently, add this compound (1.0 mmol) and dichlorophenylborane (1.1 mmol) via syringe.

- Initiation: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly add triethylamine (3.0 mmol) dropwise via syringe. The reaction may be exothermic.

- Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (~110 °C). Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).

- Work-up: Allow the reaction to cool to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salts. Wash the solid filter cake with additional toluene (2 x 5 mL).

- Purification: Combine the filtrate and concentrate it under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography (using, for example, a hexane/ethyl acetate gradient) to obtain the desired azaborinine derivative.

- Characterization: Analyze the product using ( ^1H )-NMR, ( ^{13}C )-NMR, ( ^{11}B )-NMR, IR spectroscopy, and mass spectrometry.

Notes:

- The nitrile group can be hydrolyzed to an amide under acidic or basic conditions, or reduced to an amine, providing a handle for further diversification of the final heterocycle.

- The bromine atom can participate in subsequent cross-coupling reactions (e.g., Suzuki, Negishi) to introduce additional complexity [6].

Role in Multicomponent Reactions (MCRs) for Drug Discovery

While a specific one-pot MCR protocol with this compound is not detailed in the search results, its properties make it an ideal candidate for such strategies. The following workflow conceptualizes its integration into MCRs for generating heterocyclic libraries, a technique critical for discovering new bioactive molecules [1].

The following diagram illustrates the logical workflow for utilizing this compound in a multicomponent reaction to generate a diverse heterocyclic library for biological screening.

Analytical Methods and Characterization

Expected Spectral Data

While specific spectral data for a final heterocycle will vary, the following table provides a general guide for analyzing derivatives of this compound.

Table 2: Guide to Key Characterization Techniques for this compound Derivatives

| Technique | Key Features to Analyze |

|---|---|

| Infrared (IR) Spectroscopy | A sharp C≡N stretch near 2240 cm⁻¹ in the starting material. In products, its disappearance or shift indicates nitrile participation. Look for new B-N stretches (~1380-1310 cm⁻¹) or C-Br disappearance. |

| Nuclear Magnetic Resonance (NMR) | ¹¹B-NMR: Crucial for boron heterocycles; chemical shifts provide insight into boron's coordination state (e.g., 3-coordinate vs. 4-coordinate) [5]. ¹H-NMR: Monitor the disappearance of the methine proton (CH-Br) of this compound (~δ 4.5 ppm) and the appearance of new aromatic or heterocyclic proton signals. ¹³C-NMR: The nitrile carbon signal (~δ 115-120 ppm) will change or disappear upon ring formation. | | Mass Spectrometry (MS) | Used to confirm the molecular weight of the final heterocyclic product. Electrospray Ionization (ESI) or Electron Impact (EI) are standard methods. |

Troubleshooting and Common Challenges

- Low Yield in Cyclocondensation: Ensure strict anhydrous conditions. The presence of water can hydrolyze sensitive boron reagents like PhBCl₂, leading to side products and decreased yield.

- Product Decomposition: Some BN-heterocycles can be susceptible to oxidation or hydrolysis [6]. If decomposition is observed, consider performing the reaction and subsequent purification under an inert atmosphere and using degassed solvents.

- Formation of Multiple Products: If the reaction is not clean, optimize the stoichiometry of reagents and the reaction temperature. A slower addition of base (Et₃N) at lower temperatures may improve selectivity.

Conclusion

This compound serves as a valuable bifunctional synthon for constructing complex heterocyclic scaffolds, particularly through cyclocondensation and potential multicomponent reactions. Its integration into synthetic strategies for creating azaborines and other N-heterocycles aligns with the growing interest in using boron isosteres to expand chemical space in medicinal chemistry and materials science [6] [5]. The protocols outlined provide a foundational framework for researchers to exploit its reactivity, enabling the efficient generation of diverse compound libraries for drug development projects.

References

- 1. Recent advances in the synthesis of six-membered ... [sciencedirect.com]

- 2. This compound CAS#: 41929-78-6 [chemicalbook.com]

- 3. This compound | CAS#:41929-78-6 [chemsrc.com]

- 4. This compound | C4H6BrN [chemspider.com]

- 5. Recent Developments in the Chemistry of Boron ... [aablocks.com]

- 6. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Properties & Hazard Identification

The table below summarizes the key identifying information and known hazards for 2-Bromobutanenitrile [1] [2].

| Property | Description |

|---|---|

| CAS Number | 41929-78-6 [1] [2] |

| Molecular Formula | C₄H₆BrN [1] [2] |

| Molecular Weight | 148 g/mol [1] [2] |

| Boiling Point | 69-73 °C at 10 Torr [1] [2] |

| Density | 1.4766 g/cm³ [1] [2] |

| GHS Hazard Statements| H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [2] |

Storage & Handling Guidelines

The following guidelines are derived from the precautionary statements associated with the known hazards of this compound [2].

Recommended Storage Conditions

- Container: Store in a tightly sealed, chemically resistant container to prevent moisture ingress and release of vapors.

- Environment: Store in a cool, dry, well-ventilated place. The storage area should be locked (P405) and dedicated for hazardous chemicals [2].

- Compatibilities: Keep away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.

Safe Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

- Handling: Avoid breathing its dust, fume, gas, mist, vapors, or spray (P260). Use only in a certified fume hood or with adequate local exhaust ventilation [2].

- Hygiene: Do not eat, drink, or smoke when using this product (P270). Wash hands and skin thoroughly after handling (P264) [2].

Troubleshooting & FAQs

Q: What should I do if I spill this compound? A: Immediately evacuate the area and alert others. Wear full protective equipment, including a respirator if vapors are present. Contain the spill with an inert absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal. Ventilate the area well.

Q: What is the first-aid measure for eye contact? A: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338). Immediately call a poison center or doctor (P310) [2].

Q: How should waste this compound be disposed of? A: Dispose of contents and container to an approved, licensed hazardous waste disposal facility in accordance with local, regional, and national regulations (P501) [2]. Never pour down the drain.

Emergency Response Flowchart

The diagram below outlines the critical first steps in case of exposure. Always seek immediate professional medical attention for any exposure.

I hope this technical support guide assists in the safe management of this compound in your laboratory.

References

2-Bromobutanenitrile stability issues

Physical & Chemical Properties

The table below summarizes the key properties of 2-Bromobutanenitrile that are critical for understanding its handling and stability [1].

| Property | Value |

|---|---|

| Chemical Formula | C₄H₆BrN [1] |

| Molecular Weight | 148 g/mol [1] |

| CAS Number | 41929-78-6 [1] |

| Boiling Point | 69-73 °C at 10 Torr [1] |

| Density | 1.4766 g/cm³ [1] |

Stability, Storage & Handling

While specific stability studies on this compound are limited, its structure suggests reactivity similar to other halogenated nitriles. The primary hazards arise from its toxicity and potential to decompose under certain conditions.

Decomposition Products: When heated or burned, related brominated nitriles can decompose to form hydrogen bromide gas and highly toxic hydrogen cyanide [2]. Always use local exhaust ventilation and conduct work in a certified fume hood.

Incompatibilities: Halogenated nitriles are generally incompatible with several substance classes [2]:

- Strong oxidizing agents

- Strong acids

- Strong bases

Recommended Storage Conditions:

- Store in a cool, dry place [2]. A refrigerator dedicated for chemical storage is often appropriate, but check the specific compound's data sheet.

- Keep the container tightly sealed to prevent contact with moisture and air [2].

- Store in a fire-proof cabinet and away from ignition sources [2].

Troubleshooting Common Experimental Issues

The following table addresses potential problems you might encounter when working with this compound.

| Issue | Possible Cause | Solution / Preventive Action |

|---|---|---|

| Low yield or unwanted side products | Reaction with moisture or decomposition due to impurities/heat. | Ensure apparatus is perfectly dry. Use high-purity reagent. Strictly control reaction temperature. |

| Unexpected color change | Decomposition or reaction with trace metals. | Use high-purity solvent. Consider purifying the starting material. |

| Skin or eye contact exposure | Accidental spillage or inadequate personal protective equipment (PPE). | Immediately flush with plenty of water for several minutes. Remove contaminated clothing and seek immediate medical attention [2]. |

| Inhalation of vapors | Working outside of a fume hood or a leak in the apparatus. | Move the affected person to fresh air immediately. Seek medical attention if irritation or other symptoms occur [2]. |

Experimental Protocol: Monitoring Degradation by UV/PS

Although a direct protocol for this compound is not available, you can adapt established methods for related halogenated compounds. The workflow below illustrates a general experiment to study its degradation kinetics using an advanced oxidation process.

Detailed Procedure:

- Solution Preparation: Prepare an aqueous solution of this compound in a purified water system (e.g., Milli-Q water) at a desired initial concentration (e.g., 0.1-1.0 mM) in an amber vessel to avoid photolytic interference [3].

- Add Oxidant: Add a specific concentration of sodium persulfate (Na₂S₂O₈) to the solution. The PS concentration can be varied (e.g., 0.5-2.0 mM) to study its effect [3].

- Initiate Reaction: Transfer the solution to a UV photoreactor. Start the reaction by turning on the UV lamps. Keep the solution under constant stirring.

- Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 min), withdraw samples from the reactor.

- Quench and Analyze: Immediately quench the radical reaction in each sample by adding a quenching agent (e.g., sodium thiosulfate) into pre-prepared vials. Analyze the samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the residual concentration of this compound and identify any transformation products [3].

- Data Analysis: Plot the natural logarithm of the compound's concentration versus time. A linear relationship suggests pseudo-first-order kinetics, and the slope gives the apparent rate constant (k_obs) [3].

Key Takeaways for Researchers

- Prioritize Safety: this compound is toxic and can release hazardous gases upon decomposition. Always use appropriate PPE (gloves, goggles) and work in a fume hood [2].

- Control the Environment: Stability is highly dependent on storage conditions. Keep the reagent cool, dry, and tightly sealed, and be aware of its incompatibilities [2].

- Adapt Existing Methods: While direct data is scarce, established experimental protocols for degrading similar halogenated organics (like the UV/Persulfate method) can be reliably adapted for your research needs [3].

References

2-Bromobutanenitrile decomposition prevention

FAQs on Decomposition Prevention

FAQ 1: What are the critical parameters to control during reactions involving 2-Bromobutanenitrile? While specific data for this compound is limited, the general rule for halogenated nitriles is to avoid high temperatures and strong bases. The thermal and chemical stability of brominated compounds can be similar within a family. For instance, research on the thermal decomposition of brominated flame retardants shows that high temperatures can lead to the formation of hazardous brominated pollutants like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) [1]. Although your compound is different, this underscores the risk of thermal stress. Furthermore, the degradation of related brominated polymers can produce a variety of small molecules like methyl bromide and 1,2-dibromoethane [2]. It is prudent to control the following:

- Temperature: Use the lowest effective temperature for your reaction. The boiling point of the similar compound 4-Bromobutanenitrile is 207°C [3], which provides a rough upper limit to avoid thermal stress well before this point.

- pH: Avoid strong alkaline conditions, which could promote dehydrohalogenation or hydrolysis of the nitrile group.

- Light: Store in amber glassware to minimize potential light-induced decomposition.

FAQ 2: What are the safe storage conditions for this compound? Proper storage is key to maintaining compound integrity and safety. The following table summarizes recommended conditions based on standard practices for reactive organics and data from a related compound.

| Factor | Recommendation | Rationale & Supporting Data |

|---|---|---|

| Temperature | Store at 2-8°C (refrigerated) | Prolonged exposure to room temperature, especially in warm environments, can accelerate decomposition pathways. |

| Container | Sealed, light-resistant container (e.g., amber glass) | Prevents absorption of moisture from the air and protects from photodegradation. |

| Inert Atmosphere | Consider storage under an inert gas (e.g., N2 or Argon) | An inert atmosphere minimizes oxidative degradation over long periods [2]. |

| Hazard Control | Store away from heat sources and strong oxidizers | The related compound 4-Bromobutanenitrile has a flash point of 103.9°C and is classified as harmful [3]. |

Experimental Protocols for Stability Assessment

Here are two detailed methodologies you can use to empirically determine the stability of your compound under specific experimental conditions.

Protocol 1: Investigating Thermal Stability

This protocol helps you establish the safe temperature window for your processes.

- Sample Preparation: Prepare multiple identical samples of this compound (e.g., 1 mL each) in sealed glass vials suitable for heating.

- Heating Regime: Place sample vials in heating blocks or ovens set at different temperatures (e.g., 50°C, 100°C, 150°C). Include a control sample stored at -20°C.

- Time Course Analysis: Remove sample vials at set time intervals (e.g., 1 hour, 6 hours, 24 hours).

- Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatograms of heated samples to the control to identify any new decomposition peaks.

- Identification: Monitor for the formation of low molecular weight brominated compounds, as seen in polymer degradation studies (e.g., methyl bromide, 1,2-dibromoethane) [2].

The workflow for this thermal stability assessment is outlined below.

Protocol 2: Screening for Enzymatic Degradation

This protocol is based on research into the haloalkane dehalogenase (HLD) enzyme DadB, which can degrade a broad range of brominated substrates [4]. You can use it to test if your compound is susceptible to similar enzymatic pathways, which is relevant for biological or environmental decontamination strategies.

- Enzyme/System Selection: Obtain a purified HLD enzyme (like DadB) or a bacterial system (e.g., Alcanivorax dieselolei B-5) known to express such activity.

- Reaction Setup: Set up a reaction mixture containing the enzyme (or bacterial culture) and this compound as the potential substrate in an appropriate buffer (e.g., Glycine buffer, pH 8.6, which is optimal for DadB) [4].

- Incubation & Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 37°C). Monitor the reaction over time.

- Termination & Analysis: Periodically withdraw aliquots and terminate the reaction with acid. Analyze for halide ion release (a product of dehalogenation) using a method like spectrophotometry with mercuric thiocyanate [4], or use GC-MS to track the disappearance of the substrate and appearance of any products like the corresponding cyanobutanol.

The logical relationship for this enzymatic screening is as follows.

Troubleshooting Common Decomposition Scenarios

The table below outlines potential problems and evidence-based solutions.

| Problem Observation | Possible Cause | Investigative Action | Recommended Solution |

|---|---|---|---|

| Unidentified peaks in GC-MS or new functional groups in IR/ NMR spectra after heating. | Thermal decomposition. | Re-run the Thermal Stability Protocol (Protocol 1) to identify the temperature threshold. | Lower the reaction temperature. Consider using a high-boiling-point solvent to allow the reaction to proceed at a lower, safer temperature. |

| Discoloration of the compound (yellowing or browning). | Oxidation or catalytic trace metal impurities. | Test for peroxides in your solvents. Use inductively coupled plasma (ICP) analysis to check for metal contaminants. | Re-distill solvents before use. Add a small amount of a radical inhibitor (e.g., BHT) or a chelating agent to sequester metal ions. |

| Loss of starting material with no desired product in a biotransformation experiment. | Enzymatic degradation by contaminating microbes or specific enzymes. | Perform the Enzymatic Screening Protocol (Protocol 2). Check for microbial contamination in your buffers and cell cultures. | Use sterile techniques. Include specific enzyme inhibitors in your buffer if their activity is unwanted. |

References

Physical Properties of 2-Bromobutanenitrile

The table below summarizes the key identified physical properties for 2-Bromobutanenitrile (CAS # 41929-78-6). These properties are crucial for understanding its behavior in different solvents and systems.

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 41929-78-6 | [1] |

| Molecular Formula | C4H6BrN | [1] |

| Molecular Weight | 148.00 g/mol | [1] |

| Density | 1.4766 g/cm³ | [1] |

| Boiling Point | 69-73 °C at 10 Torr | [1] |

| Solubility Data | Not found in search results | N/A |

Strategies for Solubility Enhancement

For a compound like this compound, which is likely hydrophobic, standard solubility enhancement techniques can be explored. The following workflow outlines a systematic approach to troubleshooting solubility problems.

The techniques in the diagram are established approaches for formulating compounds with poor water solubility [2]:

- Amorphous Solid Dispersions: These work by incorporating the API into a polymer matrix, maintaining it in a higher-energy amorphous state that exhibits improved aqueous solubility compared to its crystalline form. Techniques like hot melt extrusion or spray drying are used, but require knowledge of the API's thermal stability [2].

- Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophobic inner pocket and a hydrophilic outer surface. They can form inclusion complexes, shielding the hydrophobic parts of an API and making the entire complex water-soluble [2].

- Nanomilling: This is a "top-down" process that reduces API particle size to the nanometer range (typically 100-200 nm), dramatically increasing the surface area-to-volume ratio and enhancing the dissolution rate in water. This is often considered a nearly universal approach. A critical success factor is the iterative selection of appropriate stabilizers (e.g., polymers, surfactants) to prevent particle agglomeration and growth over time [2].

Experimental Troubleshooting for Crystallization

If you are purifying this compound and face issues with uncontrolled crystallization, here are some practical tips from laboratory techniques guides [3]:

- Problem: Rapid Crystallization

- Cause & Solution: Using the minimum amount of hot solvent can lead to fast cooling and quick crystallization, which can trap impurities. Add a small amount of extra solvent (e.g., 1-2 mL per 100 mg of solid) to slow down the process.

- Cause & Solution: A flask that is too large creates a shallow solvent pool with high surface area, leading to fast cooling. Transfer the solution to an appropriately sized flask.

- Problem: No Crystallization

- Solution: Scratch the inside of the flask with a glass stirring rod to provide a surface for crystal nucleation.

- Solution: Introduce a tiny "seed" crystal of pure compound to initiate growth.

- Solution: Boil off a portion of the solvent to create a more concentrated solution, then cool again.

Recommendations for Moving Forward

The lack of direct solubility data means that your team will likely need to determine the optimal formulation strategy experimentally.

- Begin with Pre-Formulation Work: Assess the stability characteristics of this compound, including its thermal stability and sensitivity to light. This will help rule out techniques like hot melt extrusion if the compound is thermally unstable [2].

- Consider the BCS Classification: If this compound is an active pharmaceutical ingredient (API), determine if it is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) molecule. This classification helps guide the strategy, as Class IV molecules require a combination of solubility and permeation enhancement [2].

- Prioritize Techniques: Given its universality, nanomilling is a strong candidate to investigate first, provided a suitable stabilizer system can be identified [2].

References

Hazard Identification & Handling Precautions

2-Bromobutanenitrile is a hazardous chemical that requires careful handling. The table below summarizes its Globally Harmonized System (GHS) of Classification and Labelling hazards and precautions [1].

| Hazard Category | GHS Hazard Statements | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P310, P321, P330: Wash hands/face thoroughly after handling. Do not eat, drink, or smoke when using. IF SWALLOWED: Immediately call a poison center or doctor/physician. Rinse mouth. Specific treatment is needed (see a doctor). |